Einecs 260-732-3
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists 260-732-3 as a commercially significant compound. EINECS compounds like 260-732-3 are prioritized for risk assessment under the EU’s REACH regulation, which mandates filling data gaps using computational methods such as Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASARs) .
Properties
CAS No. |
57425-17-9 |
|---|---|
Molecular Formula |
H4IrO4-4 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
iridium;tetrahydroxide |
InChI |
InChI=1S/Ir.4H2O/h;4*1H2/p-4 |
InChI Key |
UOYXEZMXOVJLIH-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ir] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:
Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.
Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.
Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.
Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.
Major Products Formed
Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.
Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.
Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.
Scientific Research Applications
Dipropylene glycol diacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.
Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.
Mechanism of Action
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.
Comparison with Similar Compounds
Structural Analogs and Key Parameters
Table 1: Structural and Physicochemical Comparison
| Compound (EC Number) | Molecular Class | log Kow<sup>a</sup> | Water Solubility (mg/L) | Tanimoto Similarity<sup>b</sup> |
|---|---|---|---|---|
| This compound | Substituted Nitrobenzene | 2.1 | 450 | Reference |
| EINECS 205-391-5 | Chlorinated Alkane | 3.8 | 12 | 72% |
| EINECS 210-852-7 | Organothiophosphate | 1.9 | 1,200 | 68% |
<sup>a</sup>log Kow (octanol-water partition coefficient) calculated in silico . <sup>b</sup>Tanimoto similarity to this compound using PubChem 2D fingerprints .
Key Observations :
- Organothiophosphates (e.g., EINECS 210-852-7): Lower log Kow but higher water solubility suggests different environmental partitioning behavior.
Toxicity Profile Comparison
Table 2: Acute Toxicity Data
| Compound (EC Number) | Daphnia magna LC50 (mg/L)<sup>c</sup> | Fish LC50 (mg/L)<sup>c</sup> | Regulatory Status (REACH) |
|---|---|---|---|
| This compound | 8.5 | 12 | Pending evaluation |
| EINECS 205-391-5 | 0.5 | 1.2 | Restricted (Annex XVII) |
| EINECS 210-852-7 | 25 | 45 | Registered |
<sup>c</sup>Data derived from QSAR models validated per OECD guidelines .
Key Findings :
Predictive Modeling Coverage
Table 3: RASAR/QSAR Coverage of EINECS Chemicals
| Model Type | Covered EINECS Chemicals | Accuracy (R²) | Key Limitation |
|---|---|---|---|
| RASAR (Tanimoto ≥70%) | 33,000 | 0.85 | Limited to structural analogs |
| QSAR (log Kow-based) | 54,000 | 0.78 | Excludes unclassified compounds |
Biological Activity
- Chemical Formula : CHO
- Molecular Weight : 382.56 g/mol
- CAS Number : 28553-12-0
DINP exerts its biological effects primarily through endocrine disruption. It has been shown to interact with hormone receptors, particularly those related to estrogen and androgen signaling pathways. This interaction can lead to various biological responses, including developmental and reproductive toxicity.
Toxicological Studies
Numerous studies have assessed the toxicological profile of DINP. Below is a summary of key findings from various research efforts:
| Study Reference | Study Type | Key Findings |
|---|---|---|
| In vitro | DINP exhibited anti-androgenic activity in human cell lines, affecting testosterone levels. | |
| In vivo | Rodent studies indicated increased liver weight and changes in reproductive organ weights at high doses. | |
| Epidemiological | Correlation between DINP exposure and increased incidence of asthma in children. |
Endocrine Disruption
DINP has been classified as a potential endocrine disruptor by several regulatory agencies. It can mimic or interfere with the action of hormones, leading to adverse developmental outcomes. Studies have demonstrated that DINP can alter gene expression related to hormone signaling, particularly affecting reproductive development in animal models.
Developmental Toxicity
Research has shown that exposure to DINP during critical periods of development can result in:
- Altered reproductive organ development : Male offspring exposed to DINP showed changes in testicular structure and function.
- Neurodevelopmental effects : Some studies suggest that prenatal exposure may impact cognitive functions and behavior in offspring.
Case Study 1: Reproductive Health Impacts
A study conducted by the University of California investigated the effects of DINP on reproductive health among workers in industries using this compound. The findings indicated a significant association between prolonged exposure to DINP and reduced fertility rates among male workers.
Case Study 2: Environmental Exposure
Research published in Environmental Health Perspectives examined the impact of DINP on aquatic ecosystems. The study found that DINP concentration levels correlated with adverse effects on fish populations, including altered reproductive behaviors and decreased survival rates.
Regulatory Status
DINP is regulated under various environmental and health safety guidelines. The European Union has classified it under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals), requiring manufacturers to demonstrate its safety for human health and the environment. In the United States, the Consumer Product Safety Commission monitors its use in children's products due to potential health risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
